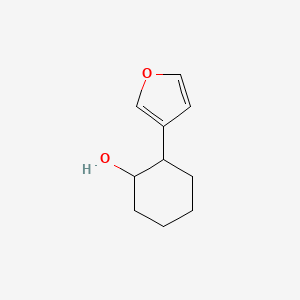

2-(Furan-3-yl)cyclohexan-1-ol

Description

Significance of Furan (B31954) and Cyclohexanol (B46403) Ring Systems in Synthetic and Methodological Research

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. Its aromaticity, though less pronounced than that of benzene (B151609), allows it to participate in a variety of chemical transformations. Furan and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide array of more complex molecules. nih.gov They are found in numerous natural products and are key components in the synthesis of pharmaceuticals and agrochemicals. The furan nucleus can undergo reactions such as electrophilic aromatic substitution, Diels-Alder reactions, and various metal-catalyzed cross-coupling reactions, highlighting its versatility as a synthetic intermediate.

The cyclohexanol ring system is a common structural motif in organic chemistry and is a key component of many biologically active molecules and natural products. Cyclohexanol derivatives are widely used as intermediates in the synthesis of pharmaceuticals, fragrances, and industrial chemicals. The stereochemistry of the hydroxyl group on the cyclohexane (B81311) ring can be controlled in many reactions, making it a valuable scaffold for the synthesis of chiral molecules. The presence of the hydroxyl group also allows for a range of functional group transformations, such as oxidation to the corresponding cyclohexanone (B45756), esterification, and etherification. The combination of the furan and cyclohexanol rings in 2-(Furan-3-yl)cyclohexan-1-ol results in a molecule with a unique blend of aromatic and aliphatic character, offering multiple sites for chemical modification.

Interdisciplinary Relevance within Chemical Sciences

The structural features of this compound lend themselves to a broad range of applications across different fields of chemistry. The furan moiety is a known pharmacophore, and furan derivatives have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties. For instance, complex molecules containing a tetrahydro-furan-3-yl and a cyclohexan-1-ol moiety have been patented for their potential use in treating various diseases, including cancer and inflammatory conditions. nih.gov

Furthermore, furan derivatives are being explored for their potential in materials science. The incorporation of the furan ring into polymers can enhance their thermal stability and mechanical properties. Furan-based compounds are also being investigated as sustainable alternatives to petroleum-based monomers for the production of bio-based polymers. The cyclohexanol portion of the molecule can influence its solubility and pharmacokinetic properties, which is a crucial consideration in drug design. The synthesis of related compounds, such as 2-((2-Methylfuran-3-yl)thio)cyclohexan-1-ol, has been explored for the development of new flavor derivatives and preservatives, indicating potential applications in food and fragrance chemistry. rsc.org

Chemical Properties and Data

The fundamental properties of this compound are presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₂ |

| IUPAC Name | This compound |

| CAS Number | 77131-89-6 |

| Canonical SMILES | C1CCC(C(C1)O)C2=COC=C2 |

| InChI | InChI=1S/C10H14O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9-11H,1-4H2 |

Detailed Research Findings

While specific research articles focusing solely on this compound are not abundant in the public domain, its synthesis can be inferred from the chemistry of its precursor, 2-(Furan-3-yl)cyclohexan-1-one (CAS Number: 1343456-25-6). The reduction of this ketone would be a standard and efficient method to produce the target alcohol.

Synthesis of the Precursor Ketone:

The synthesis of 2-aryl cyclohexanones can often be achieved through methods like the Heck arylation of cyclohexene (B86901). nih.govresearchgate.net In the case of 2-(Furan-3-yl)cyclohexan-1-one, a plausible synthetic route would involve the palladium-catalyzed coupling of 3-halofuran with cyclohexenone.

Inferred Synthesis of this compound:

The conversion of 2-(Furan-3-yl)cyclohexan-1-one to this compound can be accomplished through various established reduction methods.

| Reaction | Reagent | Description |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent that would convert the ketone to the corresponding alcohol. |

| Reduction | Lithium aluminum hydride (LiAlH₄) | A more powerful reducing agent that would also effectively yield the desired alcohol. |

The stereochemistry of the resulting alcohol (cis or trans relationship between the hydroxyl and furan-3-yl groups) would depend on the reducing agent and reaction conditions employed.

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(furan-3-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C10H14O2/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h5-7,9-11H,1-4H2 |

InChI Key |

RBOIGSFSWAOYEH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(C1)C2=COC=C2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Furan 3 Yl Cyclohexan 1 Ol and Analogous Structures

Strategies for Carbon-Carbon Bond Formation Leading to Substituted Cyclohexanols and Furan (B31954) Adducts

The creation of the carbon-carbon bond between the furan and cyclohexanol (B46403) rings is a key challenge in the synthesis of 2-(furan-3-yl)cyclohexan-1-ol. Several strategic approaches can be envisioned for this purpose, including cycloaddition reactions, reductive cyclizations, and the directed functionalization of pre-existing cyclic systems.

Cycloaddition Reactions in Furan Chemistry

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, is a prominent strategy in furan chemistry. wikipedia.orgorganic-chemistry.orgiitk.ac.in Furans can act as dienes in [4+2] cycloaddition reactions with suitable dienophiles to generate oxabicyclo[2.2.1]heptene derivatives. nih.gov While furan itself can be a reluctant diene due to its aromatic character, the reaction can be facilitated by using electron-deficient dienophiles. organic-chemistry.org

For the synthesis of a this compound framework, a potential strategy involves the Diels-Alder reaction of a 3-vinylfuran (B3031764) derivative with a dienophile that can be subsequently converted to the cyclohexanol. For instance, a reaction between 3-vinylfuran and a dienophile like acrolein would yield a cyclohexene (B86901) derivative which, after reduction of the alkene and the aldehyde, would produce the desired substituted cyclohexanol. The regioselectivity of such reactions is a critical aspect, governed by the electronic nature of the substituents on both the diene and dienophile. nih.gov

Another approach is the hetero-Diels-Alder reaction, where the furan ring itself is formed in the cycloaddition. organic-chemistry.org However, for the specific target of this compound, the focus remains on using a furan derivative as the diene component. The use of "masked" dienophiles, such as vinyl acetate, can also be considered, which after the cycloaddition and subsequent hydrolysis, would yield a cyclohexenol (B1201834) that can be hydrogenated to the target cyclohexanol. stackexchange.com

Table 1: Examples of Diels-Alder Reactions Involving Furans

| Diene | Dienophile | Product Type | Reference |

| Furan | Maleic anhydride | Oxabicyclo[2.2.1]heptene derivative | iitk.ac.in |

| 2-Methylfuran | Dimethyl maleate | Substituted oxabicyclo[2.2.1]heptene | nih.gov |

| 1-Amino-3-siloxybutadiene | Carbonyl compounds | Dihydro-4-pyrones | organic-chemistry.org |

Reductive Cyclization and Annulation Approaches

Reductive cyclization and annulation reactions provide alternative pathways to construct the furan-substituted cyclohexanol system. These methods often involve the formation of one or more rings in a single, concerted or sequential process, typically under reductive conditions.

One plausible strategy is an intramolecular aldol (B89426) condensation. pearson.comscience.govresearchgate.netpearson.com A suitably functionalized linear precursor containing both furan and keto-aldehyde moieties could be induced to cyclize, forming the cyclohexanone (B45756) ring. Subsequent reduction of the ketone would then yield the desired cyclohexanol. For example, a 1,5-dicarbonyl compound bearing a furan-3-yl substituent at the appropriate position could undergo an intramolecular aldol reaction to form a cyclohexenone, which can then be reduced. researchgate.net

Another approach involves a domino reaction, such as a Michael addition followed by an aldol condensation. researchgate.net For instance, the reaction of a furan-containing Michael donor with an α,β-unsaturated ketone could initiate a sequence leading to a highly substituted cyclohexanone. beilstein-journals.orgnih.gov These domino reactions can offer high levels of diastereoselectivity, which is crucial for controlling the relative stereochemistry of the final product. researchgate.net

Photocatalytic reductive cyclizations of enones have also emerged as a powerful tool. wikipedia.org A substrate with a furan moiety and a tethered enone could potentially undergo cyclization to form the cyclohexanol ring upon irradiation in the presence of a suitable photocatalyst and a hydrogen atom source.

Directed Functionalization of Cyclohexanones and Cyclohexanols

Directed C-H functionalization has become a powerful strategy for the selective introduction of functional groups into complex molecules. nih.govnih.gov This approach could be applied to install a furan-3-yl group onto a pre-existing cyclohexanone or cyclohexanol ring.

The strategy would involve a directing group on the cyclohexane (B81311) ring that positions a transition metal catalyst in proximity to a specific C-H bond, enabling its activation and subsequent coupling with a suitable furan-containing partner, such as 3-halofuran or a furan-3-boronic acid derivative. For instance, an amide or an oxime directing group on a cyclohexanone could direct the arylation at the C-2 position. Palladium-catalyzed C(sp³)–H arylation of aliphatic alcohols has been demonstrated using specialized directing groups and ligands, offering a potential route to this compound from cyclohexanol itself. nih.gov

The choice of the directing group is critical for both the reactivity and selectivity of the C-H activation step. nih.gov While this approach offers a potentially more convergent synthesis, the development of suitable directing groups and catalytic systems for the specific introduction of a furan-3-yl group remains an area of active research.

Stereoselective Synthesis of Chiral Furan-Substituted Cyclohexanols

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the absolute and relative stereochemistry of the final product.

Asymmetric Catalysis in Cyclohexanol Derivatization

Asymmetric catalysis offers a powerful approach to enantiomerically enriched chiral molecules. nih.govfrontiersin.org In the context of synthesizing chiral this compound, several strategies employing chiral catalysts can be envisioned.

One approach is the asymmetric hydrogenation of a prochiral precursor, such as 2-(furan-3-yl)cyclohex-2-en-1-one. Chiral ruthenium nobelprize.org or rhodium rsc.org complexes with chiral phosphine (B1218219) ligands are well-established catalysts for the asymmetric hydrogenation of unsaturated ketones, often providing high enantioselectivities. nih.govmdpi.com The choice of catalyst and reaction conditions would be crucial to control the stereochemistry of both the hydroxyl and the furan-substituted carbon centers.

Another strategy involves the use of chiral organocatalysts. beilstein-journals.org For example, a chiral amine catalyst could be used in a domino Michael-aldol reaction to construct the chiral cyclohexanone ring with high enantioselectivity. researchgate.net Subsequent diastereoselective reduction of the ketone would then yield the desired chiral alcohol.

Table 2: Examples of Chiral Catalysts in Asymmetric Synthesis

| Catalyst Type | Reaction | Substrate Type | Reference |

| Chiral Ru-BINAP | Asymmetric Hydrogenation | Functionalized Olefins | nobelprize.org |

| Chiral Rh-Diphosphine | Asymmetric Hydrogenation | Dimethyl itaconate | rsc.org |

| Chiral Amine | Michael-Aldol Domino | Enals and Ketones | researchgate.net |

| Chiral Phosphoric Acid | Mannich-type reaction | Imines and Ketene Acetals | nih.gov |

Diastereoselective Control in Cyclohexyl Ring Formation

Controlling the relative stereochemistry of the substituents on the cyclohexyl ring is as important as controlling the absolute stereochemistry. Diastereoselective control can be achieved through various means, including substrate control, reagent control, and catalyst control.

In the context of a reductive cyclization or annulation reaction, the stereochemistry of the newly formed stereocenters can often be influenced by the existing stereocenters in the starting material (substrate-controlled diastereoselectivity). researchgate.net For instance, in an intramolecular aldol condensation, the facial selectivity of the cyclization can be dictated by the conformation of the acyclic precursor.

Reagent-controlled diastereoselectivity can be achieved by using sterically demanding reducing agents for the reduction of a 2-(furan-3-yl)cyclohexanone precursor. The choice of reducing agent can influence the direction of hydride attack, leading to the preferential formation of one diastereomer over the other. vub.ac.beanalis.com.my For example, the reduction of substituted cyclohexanones often yields predominantly the cis alcohol. vub.ac.be

Catalyst-controlled diastereoselective reactions are also highly valuable. In a domino reaction, the chiral catalyst can influence the stereochemical outcome of multiple bond-forming events, leading to a high degree of diastereoselectivity in the final product. researchgate.netbeilstein-journals.org The development of catalysts that can effectively control the formation of multiple stereocenters in a single operation is a key goal in modern synthetic chemistry. researchgate.net

Enzymatic and Biocatalytic Approaches to Stereodefined Cyclohexanols

The synthesis of stereodefined cyclohexanols, including structures analogous to this compound, benefits significantly from enzymatic and biocatalytic methods. These approaches offer high selectivity under mild reaction conditions, which is often difficult to achieve with traditional chemical methods. nih.gov Oxidoreductases, such as cytochrome P450 monooxygenases (CYPs), are particularly effective at catalyzing the regiospecific oxyfunctionalization of inert C–H bonds, a key step in producing hydroxylated cycloalkanes. nih.govfrontiersin.org

The primary challenges in using isolated oxygenases are their dependence on cofactors and their instability. frontiersin.org To overcome these limitations, whole-cell biocatalysis has emerged as a powerful strategy. Recombinant microbial cells, such as Pseudomonas taiwanensis and E. coli, can be engineered to express the desired monooxygenases, providing a cellular environment that ensures cofactor regeneration and enzyme stability. frontiersin.orgrsc.org

A notable example is the hydroxylation of cyclohexane to cyclohexanol using a recombinant P. taiwanensis VLB120 strain expressing a CYP monooxygenase. frontiersin.org By optimizing gene dosage, transcription, and translation, researchers have developed highly efficient whole-cell biocatalysts. frontiersin.org This system achieved a whole-cell activity for cyclohexane hydroxylation that is among the highest reported. frontiersin.org Such biocatalytic systems can be applied to produce a variety of functionalized cyclohexanols and are a cornerstone for developing green pathways to important monomers like 6-aminohexanoic acid and ε-caprolactam from cyclohexanol. rsc.org

The development of chiral assays is crucial for determining the absolute stereochemistry of the resulting dihydroxyketone motifs produced in these biocatalytic reactions. ucl.ac.uk The use of enzymes like transketolase, which catalyzes asymmetric carbon-carbon bond formation, further expands the toolkit for creating complex chiral molecules from cyclic aldehyde precursors. ucl.ac.uk

Table 1: Comparison of Biocatalytic Cyclohexane Hydroxylation Approaches This table summarizes data from various biocatalytic systems for the hydroxylation of cyclohexane, highlighting the effectiveness of whole-cell biocatalysts.

| Biocatalyst System | Host Organism | Key Features | Specific Yield | Conversion Rate | Reference |

|---|---|---|---|---|---|

| CYP Monooxygenase | P. taiwanensis VLB120 | Optimized gene expression, lac-based regulation | 2.46 mmol/g | 82.5% | frontiersin.org |

| CYP450cam | Synechocystis sp. | Biphasic system with DINP organic phase | 49 mmol/g | Not specified | frontiersin.org |

| Concurrent Cascade Consortia | E. coli | Multi-enzyme cascade for nylon monomer synthesis | >97% product from 100 mM cyclohexanol | >97% | rsc.org |

Utilization of Furan-Containing Building Blocks in Complex Molecule Synthesis

Furan and its derivatives are exceptionally versatile building blocks in organic synthesis, valued for their unique reactivity and accessibility. acs.orgscbt.com The furan ring, a five-membered aromatic heterocycle, has a resonance energy of approximately 16 kcal/mol, which is significantly lower than that of benzene (B151609) (~36 kcal/mol). acs.org This reduced aromaticity makes furan susceptible to dearomatization reactions under relatively mild conditions, rendering it more synthetically flexible than other heterocycles like pyrrole (B145914) or thiophene. acs.org

This unique reactivity allows furan to serve as a precursor to a wide range of important molecular substructures. acs.org For instance, the hydrolytic ring cleavage of furans provides access to 1,4-dicarbonyl compounds, which are otherwise challenging to prepare. acs.org Furthermore, furans participate readily in cycloaddition reactions. The Diels-Alder reaction between furan and reactive dienophiles yields oxabicyclo[2.2.1]heptane derivatives, which are versatile intermediates for synthesizing cyclohexenes and substituted tetrahydrofurans. acs.org Furan also engages in [4+3] cycloadditions, expanding its utility in constructing complex polycyclic systems. acs.org

The significance of furan chemistry extends to the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com Its derivatives are key components in agrochemicals and polymers, such as polyfurfuryl alcohol, a thermosetting resin. scbt.comnumberanalytics.com The ability to incorporate the furan moiety into larger ring systems through reactions like ring-closing metathesis further underscores its importance as a foundational building block in modern synthetic chemistry. numberanalytics.com

Modular Synthetic Strategies for Three-Dimensional Constructs

Modular synthesis, which involves the stepwise and programmable assembly of complex molecules from simpler units, is a powerful paradigm in organic chemistry. Furan-containing building blocks are particularly well-suited for such strategies. nih.govresearchgate.net A highly effective modular approach for constructing tetrasubstituted furans has been developed, starting from readily available propargyl alcohols. nih.govresearchgate.net

This strategy employs a one-pot reaction cascade that includes trans-carboboration of the propargyl alcohol, regioselective acylation, cyclization, and dehydration to yield a trisubstituted furylboronic acid pinacol (B44631) ester. nih.gov The borylated furan intermediate can then undergo a subsequent Suzuki coupling, allowing for the introduction of a fourth, distinct substituent. nih.gov The power of this method lies in its unrivaled modularity; by systematically permuting four different aryl groups, all twelve possible isomers of the target furan can be synthesized. nih.gov This approach showcases high functional group tolerance and can be scaled up effectively. nih.gov

Other multi-component strategies have also been developed for the efficient construction of highly substituted furans. rsc.orgresearchgate.net For example, a three-component tandem reaction of polyfluoroalkyl peroxides with sulfinates enables the synthesis of fluoroalkylated tetrasubstituted furans. rsc.org Another three-component reaction utilizes bromodifluoromethyl trimethylsilane (B1584522) (TMSCF2Br), p-quinonemethides (p-QMs), and 1,3-dicarbonyl compounds to build densely functionalized furans and pyrroles. researchgate.net These methods highlight the ongoing innovation in creating complex three-dimensional constructs from simple, furan-based synthons. rsc.org

Table 2: Modular Synthesis of Tetrasubstituted Furans via trans-Carboboration Cascade This table illustrates the modularity and efficiency of the cascade reaction to form various substituted furans.

| Propargyl Alcohol Precursor | Acid Chloride | Aryl Halide for Suzuki Coupling | Final Tetrasubstituted Furan Product | Overall Yield | Reference |

|---|---|---|---|---|---|

| 1-Phenylprop-2-yn-1-ol | 4-Methoxybenzoyl chloride | 4-Iodotoluene | 2-(4-Methoxyphenyl)-5-phenyl-3-(p-tolyl)furan | Good | nih.govresearchgate.net |

| 1-(p-Tolyl)prop-2-yn-1-ol | Benzoyl chloride | 1-Iodo-4-(trifluoromethyl)benzene | 2-Phenyl-5-(p-tolyl)-3-(4-(trifluoromethyl)phenyl)furan | Good | nih.govresearchgate.net |

| 1-(Naphthalen-2-yl)prop-2-yn-1-ol | 4-tert-Butylbenzoyl chloride | 1-Iodo-4-nitrobenzene | 2-(4-tert-Butylphenyl)-5-(naphthalen-2-yl)-3-(4-nitrophenyl)furan | 87% (coupling step) | nih.gov |

Late-Stage Functionalization via Furan Moiety

Late-stage functionalization (LSF) is a critical strategy in modern synthesis, allowing for the modification of complex molecules at a late point in the synthetic route. This approach is invaluable for creating molecular diversity and for introducing functional groups that might not be compatible with earlier reaction steps. rsc.orgresearchgate.net The furan moiety is an excellent handle for LSF due to its distinct reactivity. acs.org

One powerful application of LSF is the installation of the entire furan ring onto a complex scaffold. For instance, in the total synthesis of the natural product hippolachnin A, the furan ring was forged via a late-stage, directed C–H oxidation, a strategy that streamlined the entire synthetic plan. rsc.org

Alternatively, a pre-existing furan ring within a molecule can be selectively modified. The postsynthetic functionalization of furan-containing oxahelicenes demonstrates this effectively. chinesechemsoc.org Selective bromination of the furan ring at a specific position creates a versatile chemical handle. This bromine can then be used in subsequent transformations, such as one-pot conversions into aza scbt.comhelicenes, thereby building further complexity. chinesechemsoc.org The furan ring can also participate in various coupling reactions, such as the Kumada-Corriu reaction, or undergo acid-catalyzed cyclizations to form new polycyclic aromatic structures. chinesechemsoc.orgrsc.org

Furthermore, the furan ring can undergo temporary dearomatization to facilitate reactions. In certain aminocatalytic processes, 2-alkyl-3-furfural derivatives are converted into dienamine-like intermediates through a dearomatization of the furan ring, enabling subsequent cycloaddition reactions that conclude with rearomatization. researchgate.net This transient loss of aromaticity unlocks unique reaction pathways for creating complex chiral molecules. researchgate.net

Table 3: Examples of Late-Stage Functionalization Involving a Furan Moiety This table provides examples of different strategies for late-stage functionalization utilizing the furan ring.

| Starting Material Type | Reaction | Functionalization Achieved | Application/Product Class | Reference |

|---|---|---|---|---|

| Complex Hydrocarbon | Directed C–H Oxidation | Installation of a furan ring | Total synthesis of hippolachnin A | rsc.org |

| Furan-containing Oxa rsc.orghelicene | Selective Bromination / One-pot Transformation | Conversion of furan to a pyridine (B92270) unit within the core | Synthesis of aza scbt.comhelicenes | chinesechemsoc.org |

| 2-Alkyl-3-furfural | Aminocatalytic Dearomatization/[4+2] Cycloaddition | Stereoselective formation of dihydrocoumarins | Synthesis of biologically relevant heterocycles | researchgate.net |

| Arylnaphtho[2,1-b]furans | Acid-catalyzed acs.orgnumberanalytics.com-Aryl Shift | Regioselective functionalization | Access to binaphtho[2,1-b]furan analogues | rsc.org |

Elucidation of Stereochemistry and Conformational Analysis of 2 Furan 3 Yl Cyclohexan 1 Ol Derivatives

Principles of Stereoisomerism and Chirality in Cyclohexanol (B46403) Systems

The structure of 2-(Furan-3-yl)cyclohexan-1-ol features two stereocenters, at the C-1 and C-2 positions of the cyclohexane (B81311) ring. This gives rise to the possibility of four stereoisomers, existing as two pairs of enantiomers. These are designated as (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The relationship between these stereoisomers is further defined by their cis-trans isomerism.

In the cis isomer, the hydroxyl and furan-3-yl groups are on the same side of the cyclohexane ring. In the trans isomer, they are on opposite sides. The cis isomer exists as a pair of enantiomers ((1R,2S) and (1S,2R)), and the trans isomer also exists as a pair of enantiomers ((1R,2R) and (1S,2S)). These pairs of enantiomers are diastereomers of each other.

The cyclohexane ring itself is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. pressbooks.pub In this conformation, the substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). pressbooks.pub Through a process called ring flipping, one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa. pressbooks.pub

For this compound, the conformational equilibrium will be influenced by the steric bulk of the hydroxyl and furan-3-yl groups. Generally, bulkier substituents preferentially occupy the more stable equatorial position to avoid 1,3-diaxial interactions, which are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. minia.edu.eg

Table 1: Possible Stereoisomers and their Chair Conformations

| Stereoisomer | Configuration | Chair Conformation 1 (Substituent Positions) | Chair Conformation 2 (Substituent Positions) |

| trans-(1R,2R) | (a,a) | (e,e) | |

| trans-(1S,2S) | (a,a) | (e,e) | |

| cis-(1R,2S) | (a,e) | (e,a) | |

| cis-(1S,2R) | (a,e) | (e,a) |

Note: 'a' denotes an axial position, and 'e' denotes an equatorial position for the hydroxyl and furan-3-yl groups, respectively.

The relative stability of these conformers depends on the A-values (a measure of the steric strain) of the hydroxyl and furan-3-yl groups. The conformer with the greater number of bulky groups in the equatorial position will be lower in energy and thus more populated at equilibrium. minia.edu.eg

Advanced Spectroscopic Techniques for Stereochemical Assignment

Determining the precise stereochemistry and conformational preferences of the this compound isomers requires the use of sophisticated analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. scribd.comnih.gov By analyzing the chemical shifts, coupling constants, and through-space interactions, one can deduce the relative configuration and dominant conformation of the cyclohexanol derivatives.

One-dimensional ¹H NMR spectroscopy provides initial clues. The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is particularly informative. scribd.com Its multiplicity, determined by the coupling constants (J-values) with neighboring protons, can help distinguish between axial and equatorial orientations. Generally, an axial proton will exhibit large (8-13 Hz) couplings to adjacent axial protons and smaller (2-5 Hz) couplings to adjacent equatorial protons. An equatorial proton will show small (2-5 Hz) couplings to both adjacent axial and equatorial protons.

Two-dimensional NMR techniques provide more detailed connectivity information. Correlation Spectroscopy (COSY) experiments reveal which protons are coupled to each other, helping to trace the spin systems within the molecule. scribd.comuci.eduNuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining through-space proximity of protons, regardless of whether they are directly bonded. libretexts.org For instance, a NOESY spectrum can show correlations between an axial substituent and the axial protons on the same face of the ring, confirming its axial orientation. uci.edulibretexts.org

Table 2: Expected ¹H NMR and NOESY Correlations for Conformational Analysis

| Conformer | H-1 Orientation | Expected J-values for H-1 | Key NOESY Cross-Peaks |

| diequatorial trans | axial | Large (ax-ax) and small (ax-eq) | H-1 (ax) with H-3 (ax) and H-5 (ax) |

| diaxial trans | equatorial | Small (eq-ax) and small (eq-eq) | H-1 (eq) with H-2 (ax) and H-6 (eq) |

| axial/equatorial cis | axial/equatorial | Mixture of large and small J-values | Dependent on specific conformer |

For a more quantitative analysis of molecular conformation and orientation, Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) can be employed. nih.govnih.gov These techniques involve dissolving the molecule in a weakly aligning medium, which induces a small degree of molecular alignment with the external magnetic field of the NMR spectrometer. researchgate.net This alignment results in the reintroduction of dipolar couplings and chemical shift anisotropies, which are normally averaged to zero in isotropic solution.

RDCs provide information on the relative orientation of internuclear vectors, such as C-H bonds, with respect to the molecular alignment tensor. researchgate.netrsc.org By measuring a set of RDCs throughout the molecule, it is possible to determine the three-dimensional structure that is most consistent with the experimental data. acs.org This can be particularly powerful for distinguishing between different chair conformers or even more subtle conformational variations. nih.gov Similarly, RCSA provides information about the orientation of the chemical shift tensors of different nuclei.

X-ray Crystallography for Absolute Configuration Determination

While NMR provides excellent information about the structure in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to generate a three-dimensional electron density map of the molecule, revealing the precise positions of all atoms.

For this compound, obtaining a suitable crystal of a single enantiomer would allow for the unequivocal assignment of the (R) or (S) configuration at each stereocenter. nih.gov This is often achieved by using a chiral resolving agent to form a diastereomeric salt that crystallizes well. The determined solid-state conformation also provides valuable information, although it may not always be the most stable conformation in solution.

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Due to their identical physical properties, enantiomers cannot be separated by standard chromatographic techniques. Diastereomers, however, have different physical properties and can often be separated by methods such as column chromatography or gas chromatography.

To separate enantiomers, chiral chromatography is employed. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution.

Alternatively, the racemic mixture can be derivatized with a chiral resolving agent to form a mixture of diastereomers. acs.orgscilit.com These diastereomers can then be separated by standard chromatography. researchgate.net Following separation, the resolving agent is cleaved to yield the pure enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral column is a common and effective method for both the analytical assessment of enantiomeric purity (enantiomeric excess, ee) and the preparative separation of enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. csfarmacie.cz The use of chiral stationary phases (CSPs) in HPLC allows for the direct separation of enantiomers. csfarmacie.czmdpi.com This is particularly relevant for compounds like this compound which possess chiral centers.

The separation mechanism on a CSP relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. csfarmacie.cz The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. csfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the enantioseparation of various chiral compounds, including those with furan (B31954) moieties. mdpi.comphenomenex.com

For the analysis of cyclohexanol derivatives, the choice of mobile phase is critical. In normal-phase HPLC, a nonpolar solvent like hexane (B92381) is often used in conjunction with a polar modifier, such as 2-propanol. csfarmacie.cz The alcohol modifier can improve chiral resolution by interacting with the CSP through hydrogen bonding. csfarmacie.cz Reversed-phase conditions can also be employed with immobilized CSPs. phenomenex.com

The resolution of diastereomers of substituted cyclohexanes can also be achieved using standard silica (B1680970) gel columns. The different spatial arrangements of the substituents lead to variations in their interaction with the stationary phase, enabling their separation. For instance, the separation of diastereomeric derivatives of diacylglycerols has been successfully accomplished using silica gel HPLC. aocs.org

Table 1: HPLC Conditions for Chiral Separation of Related Compounds

| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Reference |

| Ketamine Derivatives | Polysaccharide-based (e.g., Lux® i-Amylose-1) | Normal Phase (e.g., Hexane/Ethanol) | UV | mdpi.com |

| Tertiary Benzylic Copper Complexes | Chiralcel OZ–H | Hexanes/iPrOH | UV (254 nm) | rsc.org |

| Diacylglycerol Derivatives | (R)-(+)-1-(1-naphthyl)ethylamine polymer bonded to silica | Hexane/Isopropanol | UV (280 nm) | aocs.org |

Mechanistic Studies of Chemical Transformations Involving 2 Furan 3 Yl Cyclohexan 1 Ol

Rearrangement Pathways in Substituted Cyclohexanol (B46403) Systems

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the rearrangement pathways of 2-(furan-3-yl)cyclohexan-1-ol. While the broader class of substituted cyclohexanols can undergo various rearrangement reactions, detailed mechanistic investigations and research findings specifically for this compound are not publicly available at this time.

Generally, the rearrangement of cyclohexanol systems is often initiated by the protonation of the hydroxyl group under acidic conditions, followed by the elimination of a water molecule to form a carbocation. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to yield a more stable carbocation before subsequent reaction to form the final product. The presence of the furan-3-yl substituent at the 2-position would be expected to influence the stability of the carbocation intermediates and the migratory aptitude of adjacent groups, thus directing the potential rearrangement pathways. However, without specific experimental data or computational studies for this compound, any proposed pathway would be purely speculative.

Typical rearrangement reactions that substituted cyclohexanols might undergo include:

Wagner-Meerwein Rearrangement: This involves the 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. In the case of this compound, this could potentially lead to ring contraction or expansion, or migration of the furan (B31954) group, depending on the relative stability of the resulting carbocationic intermediates.

Pinacol-type Rearrangement: If a diol were formed from this compound, a pinacol (B44631) rearrangement could occur under acidic conditions, leading to the formation of a ketone.

It is important to note that the electronic properties of the furan ring would play a significant role in these potential rearrangements. The electron-rich nature of the furan ring could stabilize an adjacent positive charge through resonance, potentially influencing the regioselectivity of carbocation formation and the subsequent rearrangement steps.

Further experimental and theoretical studies are required to elucidate the specific rearrangement pathways available to this compound and to gather detailed research findings and data on these transformations.

Computational Chemistry Investigations of Furan Substituted Cyclohexanols

Molecular Modeling and Conformational Landscape Exploration

The conformational flexibility of the cyclohexanol (B46403) ring, combined with the orientation of the furan (B31954) substituent, creates a complex potential energy surface for 2-(Furan-3-yl)cyclohexan-1-ol. Molecular modeling is essential for exploring this landscape and identifying the most stable conformers.

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. gmu.edu For a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, leading to different conformers that interconvert via a "ring-flip." gmu.edulibretexts.org In this compound, both the hydroxyl group and the furan-3-yl group can be in either an axial or equatorial position, resulting in four possible chair conformers for each stereoisomer (cis and trans).

Generally, substituents prefer the equatorial position to avoid steric strain from 1,3-diaxial interactions. libretexts.orgpearson.com The energy difference between the axial and equatorial conformers is quantified by the "A-value." pearson.com For the hydroxyl group, the preference for the equatorial position is less pronounced than for larger alkyl groups, and can be influenced by solvent and intramolecular hydrogen bonding. gmu.edu The furan-3-yl group, being bulkier, would have a stronger preference for the equatorial position.

Molecular mechanics (MM) force fields and semi-empirical methods are typically employed for an initial, rapid exploration of the conformational space. These calculations can map the potential energy surface and identify low-energy conformers, which can then be subjected to more accurate quantum chemical calculations. For this compound, the trans isomer with both the hydroxyl and furan-3-yl groups in equatorial positions (diequatorial) is expected to be the most stable conformer.

| Hydroxyl Group Position | Furan-3-yl Group Position | Expected Relative Energy (kcal/mol) | Primary Destabilizing Interactions |

|---|---|---|---|

| Equatorial | Equatorial | 0.0 | - |

| Axial | Equatorial | ~0.5 - 1.0 | 1,3-diaxial (OH/H) |

| Equatorial | Axial | >2.0 | 1,3-diaxial (Furan/H) |

| Axial | Axial | >3.0 | 1,3-diaxial (OH/H, Furan/H), Gauche (OH/Furan) |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide detailed information about the electronic structure, which is fundamental to understanding the molecule's stability, properties, and reactivity.

Density Functional Theory (DFT) has become a standard method for studying organic molecules due to its favorable balance of accuracy and computational cost. nih.govepstem.net Using a functional like B3LYP with a basis set such as 6-31G(d,p) or larger allows for reliable geometry optimization and energy calculation of the various conformers of this compound. researchgate.net

DFT calculations can be used to:

Optimize Molecular Geometry: Determine precise bond lengths, bond angles, and dihedral angles for the ground state of each conformer.

Calculate Thermodynamic Properties: Obtain electronic energies, enthalpies, and Gibbs free energies to accurately predict the relative stabilities of conformers and the equilibrium populations. epstem.net

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. epstem.net In furan-containing compounds, the HOMO is often localized on the electron-rich furan ring. researchgate.net

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates moderate electron-donating ability, likely centered on the furan ring. |

| LUMO Energy | ~ +1.0 eV | Indicates a moderate ability to accept electrons. |

| HOMO-LUMO Gap | ~ 7.5 eV | Suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | ~ 1.5 - 2.5 D | Reflects the molecule's overall polarity, arising from the C-O and furan ether bonds. |

DFT is also instrumental in studying reaction mechanisms by locating and characterizing transition states (TS). rsc.org For reactions involving this compound, such as oxidation of the alcohol to a ketone or electrophilic substitution on the furan ring, TS modeling can clarify the reaction pathway and predict activation energies. researchgate.net

For instance, in a dehydration reaction to form an alkene, computational chemists can model the pathway for both E1 and E2 mechanisms. By calculating the Gibbs free energy of activation for each step, the most favorable pathway can be determined. This analysis can predict regioselectivity (Zaitsev vs. Hofmann products) and stereoselectivity. The distortion/interaction model can also be applied to analyze the activation energy in terms of the energy required to distort the reactants into their transition-state geometries and the interaction energy between them. acs.org

In Silico Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting NMR chemical shifts (¹H and ¹³C). epstem.net Calculated shifts for different conformers and stereoisomers of this compound can help in assigning experimental signals. For example, axial and equatorial protons on a cyclohexane ring have distinct and predictable chemical shifts, which these calculations can reproduce. royalsocietypublishing.org

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H (Axial) | ~3.6 | ~72 |

| C2-H (Axial) | ~2.5 | ~48 |

| Furan C2' | ~7.4 | ~143 |

| Furan C4' | ~6.4 | ~110 |

| Furan C5' | ~7.4 | ~139 |

IR Spectroscopy: The vibrational frequencies and intensities that constitute an IR spectrum can be calculated from first principles. arxiv.org By performing a frequency calculation on the optimized geometry, a theoretical IR spectrum can be generated. researchgate.net These calculations help assign experimental absorption bands to specific vibrational modes, such as the O-H stretch of the alcohol, C-O stretches, and the characteristic vibrations of the furan ring. epstem.net A scaling factor is often applied to the calculated frequencies to better match experimental values. epstem.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹, scaled) |

|---|---|

| O-H Stretch (Alcohol) | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Furan Ring) | 1500 - 1600 |

| C-O-C Stretch (Furan Ring) | 1050 - 1150 |

| C-O Stretch (Alcohol) | 1000 - 1100 |

Computational Assessment of Stereoelectronic Effects on Reactivity and Conformation

Stereoelectronic effects, which describe the influence of orbital overlap on molecular structure and reactivity, are critical in understanding furan-substituted cyclohexanols. Computational methods like Natural Bond Orbital (NBO) analysis are perfectly suited to quantify these interactions.

In this compound, key stereoelectronic interactions include:

Hyperconjugation: The interaction between filled (donor) and empty (acceptor) orbitals stabilizes the molecule. For example, an anti-periplanar arrangement between a C-H or C-C sigma bond and an empty C-O σ* orbital can significantly lower the molecule's energy. NBO analysis can calculate the energy of these donor-acceptor interactions (E(2) energy).

Anomeric Effects: A generalized anomeric effect can occur involving the lone pairs on the hydroxyl oxygen and the furan oxygen. The orientation of these lone pairs relative to adjacent anti-bonding orbitals (σ*) influences conformational preferences.

Gauche Interactions: The relative orientation of the hydroxyl and furan-3-yl groups (e.g., in an axial-equatorial conformer) introduces gauche interactions that can be dissected into steric and electronic components.

These computational assessments can explain why certain conformers are unexpectedly stable or why specific reaction pathways are favored, providing a level of detail that is often inaccessible through experimentation alone. acs.org For example, analyzing the orbital interactions in the transition state can reveal why a particular stereoisomer of a product is formed preferentially. liverpool.ac.uk

Role of 2 Furan 3 Yl Cyclohexan 1 Ol in Chemical Biology Research and Advanced Synthetic Utility

Design and Synthesis of Molecular Probes and Chemical Tools

The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and interrogation of complex biological processes. The structure of 2-(furan-3-yl)cyclohexan-1-ol offers several handles for its elaboration into such tools. The hydroxyl group provides a convenient point for the attachment of reporter molecules, such as fluorophores or affinity tags, through esterification or etherification reactions. Furthermore, the furan (B31954) moiety itself can be chemically modified or participate in specific interactions.

Researchers have explored the functionalization of similar furan-containing molecules to create targeted probes. While direct examples for this compound are not extensively documented, the principles of probe design can be readily applied. For instance, the furan ring could be involved in Diels-Alder reactions with dienophiles to achieve bioorthogonal ligation, a strategy for labeling biomolecules in their native environment.

A hypothetical design for a molecular probe based on this scaffold is presented in the table below.

| Probe Component | Function | Potential Attachment Site/Modification |

| This compound | Core Scaffold | Provides 3D structure and points for functionalization. |

| Reporter Group | Signal Generation | A fluorophore (e.g., fluorescein, rhodamine) attached to the hydroxyl group via an ester or ether linkage. |

| Reactive Group | Target Engagement | A photo-activatable group or an electrophile installed on the furan ring to allow for covalent modification of a biological target. |

| Targeting Moiety | Specificity | A ligand for a specific protein or receptor, potentially attached to a different position on the cyclohexyl ring. |

The synthesis of such probes would involve a multi-step sequence, beginning with the preparation of this compound, followed by sequential functionalization of the hydroxyl group and the furan ring. The stereochemistry of the cyclohexanol (B46403) ring, with its cis and trans isomers, could also be exploited to create a library of probes with different spatial arrangements of the functional groups, potentially leading to varied biological activities and targeting specificities.

Application as Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. The chiral centers present in this compound, at the carbon bearing the hydroxyl group and the carbon attached to the furan ring, make it a candidate for development as a chiral auxiliary.

The general principle involves attaching the achiral substrate to the chiral auxiliary, performing the diastereoselective reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product. In the case of this compound, the hydroxyl group would serve as the attachment point for a substrate, for example, through the formation of an ester or an acetal. The bulky and conformationally constrained furan-cyclohexyl framework would then sterically hinder one face of the reactive intermediate, forcing an incoming reagent to attack from the less hindered face.

Stereoselective synthesis induced by chiral auxiliaries has been well-developed for various molecular scaffolds. While specific studies detailing the use of this compound as a chiral auxiliary are limited, the concept is well-established with other cyclic alcohols. The diastereoselectivity of such reactions is highly dependent on the conformation of the auxiliary-substrate conjugate and the nature of the reagents and reaction conditions.

Hypothetical Application in Asymmetric Aldol (B89426) Reaction:

| Step | Description |

| 1. Auxiliary Attachment | An achiral carboxylic acid is esterified with enantiomerically pure this compound. |

| 2. Enolate Formation | The resulting ester is treated with a strong base (e.g., LDA) to form a chiral enolate. The furan-cyclohexyl group directs the geometry of the enolate. |

| 3. Aldol Addition | The chiral enolate reacts with an aldehyde. The bulky auxiliary blocks one face of the enolate, leading to a diastereoselective aldol addition. |

| 4. Auxiliary Cleavage | The resulting aldol adduct is hydrolyzed to release the chiral β-hydroxy acid product and recover the this compound auxiliary. |

The efficiency of such a chiral auxiliary would need to be empirically determined, with factors such as the relative stereochemistry of the hydroxyl and furan groups on the cyclohexyl ring playing a critical role in the level of asymmetric induction.

Development of New Synthetic Methodologies Enabled by the Compound's Structural Features

The unique combination of a reactive furan ring and a functionalized cyclohexyl system in this compound can be leveraged for the development of novel synthetic methodologies. The furan moiety, for instance, can act as a diene in Diels-Alder reactions, providing access to complex bridged bicyclic structures. The hydroxyl group on the cyclohexyl ring can act as a directing group, influencing the stereochemical outcome of reactions on the furan ring or the cyclohexane (B81311) ring itself.

One potential area of application is in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build molecular complexity. For example, an intramolecular Diels-Alder reaction could be envisioned where a dienophile is tethered to the hydroxyl group of this compound. Upon heating or Lewis acid catalysis, the furan would react with the dienophile to construct a polycyclic system in a single step.

Furthermore, the furan ring can be a precursor to other functionalities. Oxidation of the furan ring, for instance, can lead to the formation of pyranones, which are valuable intermediates in natural product synthesis. The stereocenters in the cyclohexanol portion of the molecule could influence the stereochemical outcome of these transformations.

Potential Synthetic Transformations:

| Reaction Type | Description | Potential Product Class |

| Intramolecular Diels-Alder | The hydroxyl group is functionalized with a dienophile-containing tether. The furan acts as the diene, leading to a [4+2] cycloaddition. | Fused and bridged polycyclic ethers. |

| Oxidative Rearrangement | Oxidation of the furan ring with reagents like m-CPBA or NBS can lead to the formation of enol-ethers or pyranones. | Substituted pyranones and related heterocycles. |

| Directed Hydrogenation | The hydroxyl group can direct the hydrogenation of the furan ring from the same face, leading to stereocontrolled formation of tetrahydrofuran (B95107) derivatives. | Stereodefined substituted tetrahydrofurans. |

The development of such methodologies would expand the synthetic chemist's toolbox for the construction of complex molecules, with potential applications in medicinal chemistry and materials science. The ready availability of substituted furans and the well-established chemistry of cyclohexanes provide a solid foundation for exploring the synthetic utility of this compound.

Emerging Trends and Future Directions in 2 Furan 3 Yl Cyclohexan 1 Ol Research

Advancements in Stereocontrolled Synthesis and Biocatalysis for Furan-Cyclohexanol Systems

The precise control of stereochemistry is paramount in the synthesis of complex molecules like 2-(Furan-3-yl)cyclohexan-1-ol, which possesses multiple chiral centers. Recent advancements have focused on developing highly stereoselective synthetic routes to access specific stereoisomers.

Stereoselective Synthesis:

The synthesis of substituted cyclohexanols with high stereoselectivity is an active area of research. nih.govresearchgate.net Methods such as substrate-induced diastereoselective reactions have been explored, where the existing stereochemistry of the starting material directs the stereochemical outcome of subsequent transformations. acs.org For instance, the reduction of a corresponding ketone precursor can be influenced by the substituent on the cyclohexane (B81311) ring to favor the formation of one diastereomer over another.

Biocatalysis:

Biocatalysis has emerged as a powerful tool for the synthesis of chiral alcohols, offering high enantioselectivity under mild reaction conditions. d-nb.info Enzymatic kinetic resolution (EKR) is a particularly effective strategy. In this approach, an enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated enantiomer from the unreacted enantiomer. researchgate.netrsc.orgrsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are commonly employed for the kinetic resolution of furan-containing alcohols. researchgate.net Dynamic kinetic resolution (DKR) further enhances the efficiency of this process by incorporating a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov

| Enzyme/Catalyst | Reaction Type | Substrate Type | Key Feature |

| Lipase (e.g., CAL-B) | Enzymatic Kinetic Resolution (EKR) | Racemic furan-containing alcohols | High enantioselectivity in acylation. researchgate.net |

| Lipase/Oxovanadium combo | Dynamic Kinetic Resolution (DKR) | Racemic dienols | One-pot synthesis of optically active products. nih.gov |

| Old Yellow Enzyme (OYE) & Alcohol Dehydrogenase (ADH) | Asymmetric Reduction | α-Substituted cyclohexenones | Stereodivergent synthesis of α-substituted cyclohexanols. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by enabling the rapid prediction of reaction outcomes and the design of novel synthetic routes. csmres.co.ukfiveable.me

Reaction Prediction:

Machine learning models, trained on vast datasets of chemical reactions, can predict the products of a reaction with increasing accuracy. csmres.co.uk For electrophilic aromatic substitution reactions on heteroaromatic systems like furan (B31954), computational methods can predict the regioselectivity by analyzing calculated NMR chemical shifts or HOMO orbitals. acs.orgresearchgate.net For instance, the position on the furan ring with the lowest calculated 13C and/or 1H chemical shift often correlates with the site of electrophilic attack. researchgate.net The RegioSQM method, which calculates the free energies of protonated aromatic C-H carbons, has shown high accuracy in predicting the regioselectivity of electrophilic halogenation reactions. amazonaws.com

Retrosynthetic Analysis:

| AI/ML Application | Methodology | Relevance to this compound |

| Reaction Outcome Prediction | Neural networks, analysis of calculated NMR shifts and HOMO orbitals. csmres.co.ukacs.orgresearchgate.net | Predicts the regioselectivity of reactions on the furan ring. acs.orgresearchgate.net |

| Retrosynthetic Design | Template-based algorithms, large language models (LLMs). acs.orgjelsciences.comchemrxiv.org | Proposes synthetic routes to the target molecule. acs.orgjelsciences.com |

| Automated Synthesis | Integration of AI with robotic systems. | Enables the automated synthesis of the designed routes. |

Novel Analytical Approaches for Complex Molecular Structures

The unambiguous characterization of complex molecules, particularly the differentiation of stereoisomers, requires sophisticated analytical techniques. europeanpharmaceuticalreview.com

Chromatographic Methods:

Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is a cornerstone for the separation and analysis of enantiomers and diastereomers. mdpi.comrsc.org Chiral stationary phases (CSPs) are designed to interact differently with each stereoisomer, leading to their separation. mdpi.com For furan-containing compounds, specific chiral GC columns have been developed that show excellent selectivity. sigmaaldrich.com

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. algoreducation.comstudysmarter.co.uk Advanced NMR techniques, such as 2D-NMR, are used to determine the connectivity and relative stereochemistry of complex molecules. pacific.edu The use of chiral derivatizing agents can aid in the determination of enantiomeric excess by NMR. acs.org Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of a molecule. algoreducation.com Photoionization mass spectrometry has been used to study the fragmentation of stereoisomers of substituted cyclohexanols, where differences in the mass spectra can be correlated with the stereochemical arrangement of the atoms. ubc.cacapes.gov.brrsc.orgnstl.gov.cn The combination of ion mobility spectrometry with mass spectrometry (IM-MS) offers a powerful method for the separation and characterization of isomers in complex mixtures. purdue.edu

| Analytical Technique | Application | Information Obtained |

| Chiral GC/HPLC | Separation of stereoisomers. mdpi.comrsc.org | Enantiomeric and diastereomeric purity. |

| Advanced NMR (2D-NMR) | Structural elucidation. pacific.edu | Connectivity and relative stereochemistry. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation. ubc.cacapes.gov.brrsc.orgnstl.gov.cn | Isomeric differentiation based on fragmentation patterns. ubc.cacapes.gov.brrsc.orgnstl.gov.cn |

| Ion Mobility-Mass Spectrometry (IM-MS) | Separation and characterization of isomers. purdue.edu | Multidimensional characterization of isomers. |

Exploration of New Chemical Transformations and Reactivity Patterns

The furan ring and the secondary alcohol of this compound offer multiple sites for chemical modification, opening avenues for the synthesis of new derivatives with potentially interesting properties.

Reactivity of the Furan Ring:

The furan ring is an electron-rich aromatic heterocycle that readily participates in various reactions, including electrophilic substitution and cycloaddition reactions. fiveable.menumberanalytics.com The reactivity of the furan ring is influenced by the substituents present. nih.gov Oxidation of the furan ring can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, which can be trapped by nucleophiles. nih.gov

Transformations of the Secondary Alcohol:

The secondary alcohol group can undergo a variety of transformations. rsc.org Oxidation can convert it to the corresponding ketone. It can also act as a nucleophile in etherification reactions or be used as a handle for the introduction of other functional groups through esterification or substitution reactions. nih.gov The "hydrogen borrowing" or "hydrogen auto-transfer" concept allows for the use of alcohols as alkylating agents in C-C and C-N bond-forming reactions, catalyzed by transition metals like manganese. beilstein-journals.org

Emerging Reactions:

The development of novel catalytic systems continues to expand the toolbox of organic chemists. For example, nickel-catalyzed cycloetherification has been used to synthesize eight-membered cyclic amines from secondary alcohols. nih.gov The unique juxtaposition of the furan ring and the cyclohexanol (B46403) in this compound may lead to unique reactivity patterns, such as intramolecular reactions where the furan ring participates as a nucleophile or a diene.

| Reaction Type | Functional Group | Potential Products |

| Electrophilic Aromatic Substitution | Furan ring | Substituted furan derivatives. fiveable.me |

| Diels-Alder Reaction | Furan ring | Bicyclic adducts. numberanalytics.compearson.com |

| Oxidation | Secondary alcohol | 2-(Furan-3-yl)cyclohexan-1-one. |

| Hydrogen Borrowing Catalysis | Secondary alcohol | Alkylated products. acs.orgrsc.orgbeilstein-journals.org |

Q & A

Q. What are the common synthetic routes for 2-(Furan-3-yl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation of furan derivatives or multi-step reactions combining cyclohexanone with furan-3-yl precursors. For example:

- Step 1 : Cyclohexanone is functionalized via nucleophilic addition with a furan-3-yl Grignard reagent.

- Step 2 : Reduction of the resulting ketone intermediate using NaBH₄ or LiAlH₄ yields the alcohol.

Key factors: - Solvent polarity (e.g., THF or DMSO) impacts reaction kinetics.

- Temperature control (0–25°C) minimizes side reactions like furan ring decomposition .

- Catalysts such as PdCl₂ or Mg(OAc)₂ may enhance regioselectivity .

Q. How can the stereochemistry of this compound be characterized experimentally?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL for small molecules) .

- NMR spectroscopy : Compare coupling constants (e.g., ) between axial/equatorial protons to infer chair conformations.

- Optical rotation : Determine enantiomeric excess if synthesized via asymmetric catalysis .

Q. How does the furan ring’s electronic structure influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The furan-3-yl group acts as an electron-rich aromatic system, directing electrophilic substitution to the 5-position. For example:

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Stereochemical variations : Test enantiomers separately using chiral HPLC.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent controls (DMSO ≤0.1%).

- Metabolic stability : Use liver microsome assays to compare degradation rates across species .

Q. How does the hydroxyl group’s hydrogen-bonding capability affect interactions with biological targets?

- Methodological Answer :

- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. The hydroxyl group forms H-bonds with catalytic residues (e.g., Arg120).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) by measuring enthalpy changes upon interaction with proteins .

- Mutagenesis studies : Replace H-bond acceptor residues (e.g., Ser530) to validate interaction sites .

Methodological Notes

- Stereochemical Analysis : For chiral resolution, use immobilized amylose-based columns (Chiralpak IA) with hexane:IPA mobile phases .

- Synthetic Optimization : Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) .

- Biological Assays : Include positive controls (e.g., indomethacin for COX inhibition) and validate results across ≥3 independent replicates .

*Hypothetical values based on structurally analogous compounds (e.g., 2-phenylcyclohexanol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.